molecular formula C5H3BrClNO2S B1374258 2-Bromopyridine-4-sulfonyl chloride CAS No. 1060811-61-1

2-Bromopyridine-4-sulfonyl chloride

Cat. No.: B1374258
CAS No.: 1060811-61-1
M. Wt: 256.51 g/mol
InChI Key: ISYAMOKUNSIOHJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Bromopyridine-4-sulfonyl chloride typically involves the reaction of 2-bromopyridine with chlorosulfonic acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the reaction. Industrial production methods may involve continuous flow processes to ensure consistent quality and yield .

Chemical Reactions Analysis

2-Bromopyridine-4-sulfonyl chloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as ethanol and dichloromethane . Major products formed from these reactions depend on the specific nucleophile or coupling partner used.

Scientific Research Applications

2-Bromopyridine-4-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Bromopyridine-4-sulfonyl chloride exerts its effects involves its reactivity towards nucleophiles and its ability to form stable intermediates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or coupling partner used .

Comparison with Similar Compounds

2-Bromopyridine-4-sulfonyl chloride can be compared with other sulfonyl chlorides and bromopyridine derivatives:

The uniqueness of this compound lies in its specific reactivity and the ability to participate in a wide range of chemical transformations, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

2-bromopyridine-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO2S/c6-5-3-4(1-2-8-5)11(7,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYAMOKUNSIOHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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